molecular formula C24H26N2O5 B589147 3-Hydroxy Carvedilol-d5 CAS No. 1329836-56-7

3-Hydroxy Carvedilol-d5

Cat. No.: B589147
CAS No.: 1329836-56-7
M. Wt: 427.512
InChI Key: RWDSIYCVHJZURY-SUTULTBBSA-N
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Description

3-Hydroxy Carvedilol-d5 is a deuterated form of 3-Hydroxy Carvedilol, a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Carvedilol due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Carvedilol-d5 involves the deuteration of 3-Hydroxy Carvedilol. The process typically starts with the synthesis of Carvedilol, which involves the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This is followed by the reaction with 2-(2-methoxyphenoxy)ethanamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms at specific positions in the molecule .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Carvedilol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction leads to the formation of alcohols .

Scientific Research Applications

3-Hydroxy Carvedilol-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:

Mechanism of Action

3-Hydroxy Carvedilol-d5, like Carvedilol, acts as a beta-adrenergic antagonist. It inhibits the action of catecholamines (epinephrine and norepinephrine) on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it blocks alpha-1 adrenergic receptors, causing vasodilation and further reducing blood pressure. The deuterated form is used to trace and study these mechanisms in detail .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy Carvedilol-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .

Properties

CAS No.

1329836-56-7

Molecular Formula

C24H26N2O5

Molecular Weight

427.512

IUPAC Name

4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol

InChI

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D

InChI Key

RWDSIYCVHJZURY-SUTULTBBSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O

Synonyms

4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol;  (+/-)-4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d9]-9H-carbazol-3-ol;  BM 910228-d5;  SB 2114755-d5; 

Origin of Product

United States

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